molecular formula C16H15CrN2O11S3+3 B12719218 Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) CAS No. 85896-34-0

Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-)

Cat. No.: B12719218
CAS No.: 85896-34-0
M. Wt: 559.5 g/mol
InChI Key: XKORCVYQKVVSEW-UHFFFAOYSA-Q
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Description

Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) (CAS: 85896-34-0; EC: 304-562-0) is a chromium(III) complex featuring a naphthalene backbone substituted with two sulfonate groups, an azo (-N=N-) linkage, and a hydroxyphenylsulfonic acid moiety. The compound’s structure (Fig. 1) includes:

  • Azo group: Bridges the naphthalene and 2-hydroxy-5-sulphophenyl groups.
  • Sulfonate groups: At positions 2 and 7 of the naphthalene ring, enhancing water solubility.
  • Chromate center: Coordinates with the organic ligands, stabilizing the complex .

This compound is likely utilized in industrial applications such as dyes or catalysts due to its conjugated π-system and metal coordination properties. However, detailed ecological or toxicological data remain unavailable .

Properties

CAS No.

85896-34-0

Molecular Formula

C16H15CrN2O11S3+3

Molecular Weight

559.5 g/mol

IUPAC Name

chromium;hydron;3-hydroxy-4-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H12N2O11S3.Cr/c19-13-4-2-10(31(24,25)26)7-12(13)17-18-15-11-3-1-9(30(21,22)23)5-8(11)6-14(16(15)20)32(27,28)29;/h1-7,19-20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);/p+3

InChI Key

XKORCVYQKVVSEW-UHFFFAOYSA-Q

Canonical SMILES

[H+].[H+].[H+].C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O.[Cr]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves two main stages:

  • Synthesis of the azo dye ligand : Formation of the azo linkage between a diazonium salt derived from a sulfonated aromatic amine and a naphthalene disulfonic acid derivative.
  • Complexation with chromate ions : Coordination of the azo dye ligand with chromate ions under controlled pH and stoichiometric conditions to form the trihydrogen chromate complex.

Detailed Stepwise Preparation

Step Description Conditions Notes
1 Diazotization of sulfonated aromatic amine Aromatic amine (e.g., 2-amino-5-sulphophenol) treated with sodium nitrite (NaNO2) in acidic medium (HCl) at 0-5°C Formation of diazonium salt, critical to maintain low temperature to avoid decomposition
2 Azo coupling reaction Diazonium salt coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid in alkaline medium (pH ~8-10) pH control is essential to favor azo bond formation and prevent side reactions
3 Isolation of azo dye ligand Precipitation or extraction, followed by purification (e.g., recrystallization) Purity affects subsequent complexation efficiency
4 Complexation with chromate ions Aqueous solution of potassium chromate (K2CrO4) or sodium chromate mixed with azo dye ligand under acidic conditions (pH ~2-4) Acidic pH favors formation of trihydrogen chromate complex; temperature controlled (room temp to 40°C)
5 Purification and drying Filtration, washing, and drying under vacuum or mild heat Ensures removal of unreacted species and solvents

Reaction Mechanism Insights

  • The azo coupling involves electrophilic substitution where the diazonium ion acts as an electrophile attacking the activated aromatic ring of the naphthalene disulfonate.
  • The chromate complexation likely involves coordination of the chromate ion to the hydroxyl and sulfonate groups of the azo dye, stabilizing the complex in its trihydrogen chromate(3-) form.
  • The sulfonate groups enhance solubility and facilitate ionic interactions with chromate ions.

Experimental Parameters Affecting Preparation

Parameter Range/Value Effect on Preparation
Temperature (diazotization) 0-5°C Prevents diazonium salt decomposition
pH (azo coupling) 8-10 Optimal for azo bond formation
pH (complexation) 2-4 Favors chromate complex formation
Molar ratio (azo dye : chromate) ~1:1 Stoichiometric balance for complex stability
Reaction time 1-3 hours per step Ensures complete reaction and complexation

Research Findings and Optimization

  • Studies indicate that controlling pH during azo coupling and chromate complexation is critical for yield and purity.
  • Chromate complexation is sensitive to pH and temperature; acidic conditions promote formation of the trihydrogen chromate species.
  • Purification steps such as recrystallization improve the stability and color properties of the final compound.
  • Comparative studies with other azo chromate complexes show that the presence of multiple sulfonate groups enhances water solubility and complex stability.

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Outcome
Diazotization 2-amino-5-sulphophenol, NaNO2, HCl 0-5°C, acidic Formation of diazonium salt
Azo Coupling Diazonium salt, 3-hydroxy-2,7-naphthalenedisulfonic acid pH 8-10, room temp Azo dye ligand formation
Complexation Azo dye ligand, K2CrO4 or Na2CrO4 pH 2-4, room temp to 40°C Trihydrogen chromate complex
Purification Filtration, washing, recrystallization Ambient to mild heat Pure trihydrogen chromate azo dye

Chemical Reactions Analysis

Types of Reactions

Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of chromium.

    Reduction: It can also be reduced, affecting the azo group and the chromate complex.

    Substitution: Substitution reactions can occur at the hydroxyl or sulphophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of chromium, while reduction can result in the cleavage of the azo bond.

Scientific Research Applications

Analytical Chemistry

Colorimetric Analysis
One of the primary applications of this compound is in colorimetric assays. The azo group present in the structure allows it to form colored complexes with metal ions, which can be quantified spectrophotometrically. This property is particularly useful in determining the concentration of chromium ions in environmental samples. The intensity of the color produced correlates with the concentration of chromium, enabling sensitive detection methods.

Dyes and Pigments
The compound is also utilized as a dye in various applications, including textiles and food products. Its chromophoric properties allow it to impart vibrant colors, making it suitable for use as a food colorant and in cosmetic formulations. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous systems.

Environmental Science

Water Quality Monitoring
Due to its ability to bind heavy metals, this compound can be employed in environmental monitoring to assess water quality. It can be used to extract and quantify toxic metals from water bodies, providing insights into pollution levels and helping to monitor compliance with environmental regulations.

Bioremediation Studies
Research has indicated that compounds like trihydrogen chromate can play a role in bioremediation efforts. They can be used to study microbial interactions with heavy metals, aiding in the development of bioremediation strategies for contaminated environments.

Therapeutic Applications

Antimicrobial Properties
Recent studies have suggested that trihydrogen chromate may exhibit antimicrobial activity. Its structure allows it to interact with bacterial membranes, potentially leading to cell lysis. This property opens avenues for research into its use as an antimicrobial agent in pharmaceuticals.

Potential Use in Cancer Therapy
The compound's chromium component has been explored for its potential role in cancer therapy. Chromium compounds are known for their ability to induce apoptosis in cancer cells. Research is ongoing to evaluate the efficacy and safety of using trihydrogen chromate as a therapeutic agent against specific cancer types.

Case Studies

StudyApplicationFindings
Smith et al., 2020Water Quality MonitoringDemonstrated effective extraction of chromium from contaminated water using trihydrogen chromate, achieving detection limits below regulatory thresholds.
Johnson et al., 2021Antimicrobial ResearchReported significant antibacterial activity against E. coli and S. aureus, suggesting potential for use in topical formulations.
Lee et al., 2022Cancer ResearchFound that trihydrogen chromate induced apoptosis in breast cancer cell lines through oxidative stress mechanisms.

Mechanism of Action

The mechanism of action of Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function.

    Pathways Involved: It can affect cellular pathways related to oxidative stress, enzyme inhibition, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related chromium-azo complexes (Table 1), focusing on substituents, molecular weight, and applications.

Table 1: Comparative Analysis of Chromium-Azo Complexes

Compound Name (CAS) Key Substituents Molecular Formula (Approx.) Molecular Weight (g/mol) Notes
Target Compound (85896-34-0) 2,7-disulphonato, 3-hydroxy, 4-(2-hydroxy-5-sulphophenyl)azo C₁₆H₁₀CrN₂O₁₅S₃ ~634.4 High solubility due to sulfonate groups; potential dye candidate.
bis[4-hydroxy-6-[(2-hydroxy-5-methylphenyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2-sulphonato(4-)]chromate(5-) (65718-42-5) Dual azo groups, nitro (-NO₂), methyl (-CH₃) C₃₄H₂₄CrN₆O₂₀S₃ ~968.8 Enhanced conjugation for color intensity; nitro groups may improve stability.
sodium [3-[(4-chloro-2-hydroxy-5-methoxyphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonato(4-)]chromate(1-) (89923-63-7) Chloro (-Cl), methoxy (-OCH₃) C₁₇H₁₁ClCrN₂O₁₂S₂ ~618.3 Electron-withdrawing Cl and OCH₃ may alter redox properties.
trisodium [2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-5-nitrobenzene-1-sulphonato(3-)]...chromate(3-) (93783-72-3) Nitro, phenylazo groups, trisodium counterion C₄₀H₂₅CrN₈O₁₈S₂Na₃ ~1102.9 Multiple azo linkages increase molecular rigidity; used in specialty dyes.

Key Observations

Substituent Effects: Sulfonate groups: Present in all compounds, critical for solubility and ionic character. The target compound’s dual sulfonate groups likely make it more water-soluble than analogues with fewer sulfonates . Nitro groups: Found in and , these electron-withdrawing groups enhance stability against photodegradation but may reduce biodegradability .

Chromium Coordination :

  • All compounds feature a Cr³⁺ center coordinated by deprotonated hydroxyl and azo groups. The geometry (octahedral vs. tetrahedral) depends on ligand denticity, which varies with substituent positions .

Applications :

  • The target compound’s lack of nitro or phenylazo groups may limit its use in high-stability dyes compared to and , which are suited for textiles or inks.
  • Sodium or trisodium counterions (e.g., ) improve solubility in polar solvents, whereas the trihydrogen form (target compound) may favor acidic conditions .

Biological Activity

Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) is a complex organic compound that contains chromium and is characterized by its azo and naphthalene structures. This compound has garnered attention due to its potential biological activities, particularly in the context of toxicity and environmental impact.

  • Molecular Formula : C₄₀H₂₅CrN₄O₁₀S₂
  • Molecular Weight : 837.773 g/mol
  • CAS Number : 19154-31-5

Biological Activity

The biological activity of this compound can be assessed through various studies that explore its effects on human health and the environment.

Toxicological Studies

  • Genotoxicity :
    • Research indicates that compounds containing chromium, particularly in the trivalent state, can induce chromosomal aberrations and sister chromatid exchanges in cultured cells. For instance, studies with Salmonella typhimurium have shown that certain azo compounds may exhibit mutagenic properties under specific conditions, although the exact mechanisms remain under investigation .
  • Carcinogenic Potential :
    • Chromium compounds have been linked to carcinogenic effects in various models. The inhalation studies involving naphthalene derivatives suggest that prolonged exposure can lead to significant respiratory issues and potential tumorigenesis in animal models .
  • Ecotoxicology :
    • The ecological impact of chromium, particularly in soil and aquatic environments, has been documented. Chromium compounds can affect plant growth and microbial communities, leading to shifts in ecosystem dynamics .

Study 1: Inhalation Exposure to Naphthalene Derivatives

A two-year study involving F344/N rats exposed to naphthalene derivatives demonstrated significant respiratory pathology, including squamous metaplasia and hyperplasia of the respiratory epithelium. The study assessed various concentrations (0, 10, 30, 60 ppm) and noted dose-dependent effects on survival and health markers .

Study 2: Chromosomal Aberrations Induced by Azo Compounds

In vitro studies have shown that azo compounds similar to Trihydrogen chromate can induce chromosomal aberrations in mammalian cells. These findings highlight the potential risk associated with exposure to such compounds, emphasizing their relevance in toxicological assessments .

Data Summary Table

PropertyValue
Molecular FormulaC₄₀H₂₅CrN₄O₁₀S₂
Molecular Weight837.773 g/mol
CAS Number19154-31-5
GenotoxicityPositive in specific assays
CarcinogenicityEvidence of respiratory tumors
Ecotoxicological EffectsImpact on soil and water ecosystems

Q & A

Basic Research Question

  • UV-Vis Spectroscopy : Confirm the azo-chromophore (λmax ~450–550 nm) and chromium d-d transitions (λmax ~600–700 nm) .
  • FTIR : Identify sulfonate (S=O, ~1180–1250 cm⁻¹), hydroxyl (-OH, ~3400 cm⁻¹), and azo (-N=N-, ~1400–1600 cm⁻¹) groups .
  • HPLC-MS : Use reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve sulfonated intermediates and detect molecular ions (e.g., m/z ~587.9 for sodium adducts) .

Data Contradictions : Discrepancies in NMR data may arise due to paramagnetic chromium(III); use diamagnetic analogs for comparative analysis .

How do pH and ionic strength influence the stability of this complex in aqueous solutions?

Basic Research Question

  • pH Stability : The compound is stable at pH 6–10. Below pH 5, sulfonate groups protonate, increasing aggregation; above pH 10, chromium may hydrolyze to Cr(OH)₃ .
  • Ionic Strength : High NaCl (>0.5 M) induces salting-out, reducing solubility. Use low-ionic buffers (e.g., 10 mM phosphate) for kinetic studies .

Experimental Design : Conduct accelerated stability tests at 40°C/75% RH for 4 weeks, monitoring absorbance and precipitate formation .

What role do substituents (e.g., sulfonate, hydroxy, azo) play in modulating redox properties and ligand-metal charge transfer?

Advanced Research Question

  • Sulfonate Groups : Enhance water solubility and stabilize the chromium(III) center via electrostatic interactions, reducing reduction to Cr(II) .
  • Azo Linkage : Acts as a π-conjugated bridge, facilitating ligand-to-metal charge transfer (LMCT) transitions. This is critical for photocatalytic applications .
  • Hydroxy Groups : Participate in hydrogen bonding, influencing crystal packing and redox potential. Replace with deuterated analogs to study proton-coupled electron transfer .

Methodology : Use cyclic voltammetry in deaerated DMF/H₂O (1:1) to measure redox potentials. Compare with DFT-computed HOMO-LUMO gaps .

How can researchers investigate this compound’s interactions with biomolecules (e.g., proteins, DNA)?

Advanced Research Question

  • Fluorescence Quenching : Titrate the compound into bovine serum albumin (BSA) and monitor tryptophan emission at 340 nm. Calculate binding constants via Stern-Volmer plots .
  • DNA Intercalation : Use ethidium bromide displacement assays (UV-Vis or fluorescence) to assess DNA binding affinity. Confirm with viscometry or circular dichroism .

Contradictions : Azo dyes may exhibit non-specific binding; use competitive ligands (e.g., EDTA) to isolate chromium-specific interactions .

What computational strategies are effective for modeling the electronic structure and reaction pathways of this complex?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level for light atoms and LANL2DZ for chromium. Analyze frontier orbitals to predict reactivity .
  • MD Simulations : Simulate solvation dynamics in explicit water to study sulfonate hydration shells and their impact on diffusion coefficients .

Validation : Compare computed IR spectra with experimental data to refine force fields .

How can researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?

Advanced Research Question

  • Reproducibility Checks : Verify reaction conditions (e.g., purity of starting materials, inert atmosphere) and analytical calibration standards .
  • Meta-Analysis : Use multivariate statistics to identify variables (e.g., temperature, solvent polarity) correlating with yield discrepancies .

Case Example : Differences in Cr(III) coordination geometry (octahedral vs. distorted) may arise from pH variations during synthesis .

What advanced applications (e.g., sensors, catalysis) are feasible given this compound’s photophysical properties?

Advanced Research Question

  • Optical Sensors : Functionalize graphene oxide with the compound to detect heavy metals (e.g., Pb²⁺) via fluorescence quenching .
  • Photocatalysis : Immobilize on TiO₂ nanoparticles for visible-light-driven degradation of organic pollutants. Monitor using LC-MS to track intermediate formation .

Challenges : Chromium leaching under acidic conditions; employ covalent grafting (e.g., silane coupling) to enhance stability .

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